molecular formula C23H16N2 B1617046 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile CAS No. 63324-77-6

2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile

Cat. No. B1617046
CAS RN: 63324-77-6
M. Wt: 320.4 g/mol
InChI Key: LRUBUISFVNHUBS-UHFFFAOYSA-N
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Description

2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile, also known as TPPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TPPO is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 259-262°C. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile is not well-understood. However, it has been suggested that the compound may act as a π-conjugated system, facilitating charge transport through the material. Additionally, 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile has been shown to exhibit strong intermolecular interactions, which may contribute to its unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile have not been extensively studied. However, it has been shown to exhibit low toxicity and has been used in various biological assays without adverse effects.

Advantages and Limitations for Lab Experiments

2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile exhibits several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile exhibits excellent solubility in organic solvents, making it easy to work with in the lab. However, 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile does have some limitations, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for the study of 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, there is significant interest in the development of new electronic devices that utilize 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile as a charge-transport material. Finally, the potential biological applications of 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile are an area of active research, and further studies are needed to fully understand the compound's biochemical and physiological effects.

Scientific Research Applications

2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile is in the field of organic electronics. 2,4,5-Triphenyl-1h-pyrrole-3-carbonitrile has been shown to exhibit excellent charge-transport properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices.

properties

IUPAC Name

2,4,5-triphenyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2/c24-16-20-21(17-10-4-1-5-11-17)23(19-14-8-3-9-15-19)25-22(20)18-12-6-2-7-13-18/h1-15,25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBUISFVNHUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299594
Record name 2,4,5-triphenyl-1h-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63324-77-6
Record name NSC131532
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131532
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,5-triphenyl-1h-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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